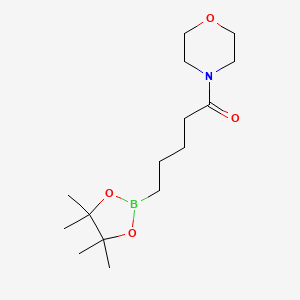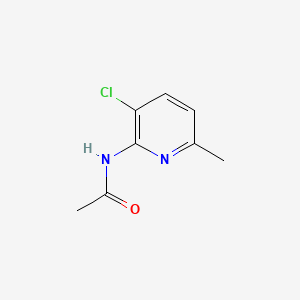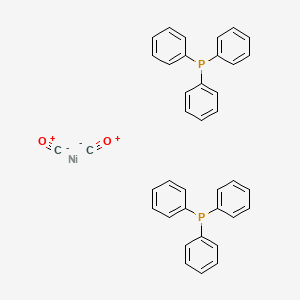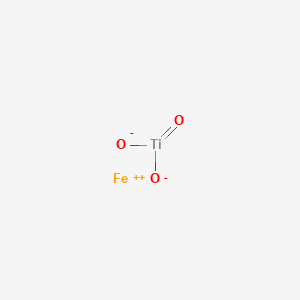
Lutetiumacetatetetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetiumacetatetetrahydrate, also known as lutetium(III) acetate tetrahydrate, is a chemical compound with the formula Lu(CH₃COO)₃·4H₂O. It is the acetate salt of lutetium, a rare earth element, and forms colorless crystals that are soluble in water. This compound is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lutetiumacetatetetrahydrate can be synthesized through the neutralization reaction of lutetium oxide (Lu₂O₃) or lutetium hydroxide (Lu(OH)₃) with acetic acid (CH₃COOH). The reactions are as follows:
-
From Lutetium Oxide: [ \text{Lu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Lu(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
-
From Lutetium Hydroxide: [ \text{Lu(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Lu(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the reaction of lutetium oxide with acetic acid in a controlled environment to ensure high purity and yield. The reaction is carried out in aqueous solution, and the product is crystallized by evaporating the solvent.
Analyse Des Réactions Chimiques
Types of Reactions
Lutetiumacetatetetrahydrate undergoes various chemical reactions, including:
-
Substitution Reactions:
- Reaction with ammonium fluoride (NH₄F) to produce lutetium fluoride (LuF₃): [ \text{Lu(CH}_3\text{COO)}_3 + 3 \text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3 \text{CH}_3\text{COONH}_4 ]
-
Precipitation Reactions:
- Reaction with phosphoric acid (H₃PO₄) to produce lutetium phosphate (LuPO₄): [ \text{Lu(CH}_3\text{COO)}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{LuPO}_4 + 3 \text{CH}_3\text{COOH} ]
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonium fluoride and phosphoric acid. These reactions are typically carried out in aqueous solutions at room temperature.
Major Products Formed
The major products formed from reactions with this compound include lutetium fluoride and lutetium phosphate, both of which have significant applications in various fields.
Applications De Recherche Scientifique
Lutetiumacetatetetrahydrate has a wide range of scientific research applications, including:
-
Chemistry:
- Used as a precursor for the synthesis of other lutetium compounds.
- Employed in the preparation of luminescent materials and catalysts.
-
Biology:
- Utilized in the study of biological systems and processes involving rare earth elements.
-
Medicine:
- Investigated for its potential use in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy.
-
Industry:
- Applied in the production of specialty glasses and ceramics.
- Used in the manufacturing of phosphors for lighting and display technologies.
Mécanisme D'action
The mechanism of action of lutetiumacetatetetrahydrate in its various applications involves its ability to form stable complexes with other molecules. In radiopharmaceuticals, for example, this compound can be used to deliver radioactive lutetium to specific cells, where it binds to target receptors and emits radiation to destroy cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ytterbium(III) acetate tetrahydrate
- Terbium(III) acetate hydrate
- Europium(III) acetate hydrate
- Gadolinium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Thulium(III) acetate hydrate
Uniqueness
Lutetiumacetatetetrahydrate is unique among these compounds due to its specific applications in radiopharmaceuticals and its relatively high atomic number, which makes it particularly effective in certain types of targeted radiotherapy. Additionally, its chemical properties allow for the formation of stable complexes, making it valuable in various industrial and research applications.
Propriétés
IUPAC Name |
lutetium(3+);triacetate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Lu.4H2O/c3*1-2(3)4;;;;;/h3*1H3,(H,3,4);;4*1H2/q;;;+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPNVTUPNZVOOR-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Lu+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17LuO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]silane](/img/structure/B8208269.png)











